5-Hexyn-2-one

概要

説明

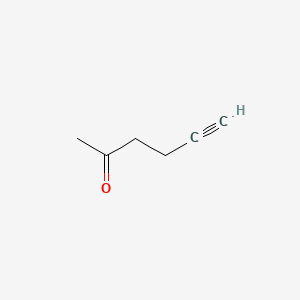

5-Hexyn-2-one: is an organic compound with the molecular formula C6H8O . It is characterized by the presence of a triple bond between the fifth and sixth carbon atoms and a ketone functional group on the second carbon atom. This compound is also known by its IUPAC name, hex-5-yn-2-one . It is a colorless liquid with a distinct odor and is used in various chemical synthesis processes .

準備方法

Synthetic Routes and Reaction Conditions: 5-Hexyn-2-one can be synthesized through several methods. One common method involves the reaction of 1-pentyne with carbon monoxide and hydrogen in the presence of a palladium catalyst . .

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of 5-hexyn-2-ol . This reaction typically involves the use of chromium trioxide or potassium permanganate as oxidizing agents under controlled conditions .

化学反応の分析

Types of Reactions:

Oxidation: 5-Hexyn-2-one can undergo oxidation to form .

Substitution: this compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

Oxidation: 5-Hexynoic acid.

Reduction: 5-Hexyn-2-ol.

Substitution: Various substituted hexyn-2-one derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Chemistry

5-Hexyn-2-one serves as a crucial intermediate in the synthesis of numerous organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Description | Common Reagents | Products |

|---|---|---|---|

| Oxidation | Converts to 5-Hexynoic acid | Potassium permanganate, chromium trioxide | 5-Hexynoic acid |

| Reduction | Forms 5-Hexyn-2-ol | Sodium borohydride, lithium aluminum hydride | 5-Hexyn-2-ol |

| Substitution | Nucleophilic substitution reactions | Grignard reagents, organolithium compounds | Various substituted derivatives |

Biological Applications

Enzyme Studies and Biochemical Assays

In biological research, this compound is utilized as a substrate in enzyme-catalyzed reactions. Its structure enables it to interact with specific enzymes, facilitating studies on enzyme kinetics and mechanisms.

Case Study: Enzyme Inhibition

Research has demonstrated that this compound can inhibit certain enzymes by binding to their active sites. This property is particularly useful in drug development, where enzyme inhibitors are sought for therapeutic interventions.

Medicinal Chemistry

Therapeutic Properties Investigation

Derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The compound's ability to modulate biological pathways makes it a candidate for drug development.

Example: Anticancer Activity

Studies have indicated that certain derivatives exhibit selective cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed as a building block for synthesizing complex molecules used in various applications, including flavoring agents and fragrances due to its distinct odor profile.

Polymer Chemistry

Specialty Polymers Production

The compound is also utilized in polymer chemistry to produce specialty polymers that offer enhanced properties such as flexibility and durability compared to traditional materials.

| Application Area | Description |

|---|---|

| Specialty Chemicals | Used in the synthesis of fine chemicals and agrochemicals |

| Flavor & Fragrance | Contributes to the creation of specific flavors and fragrances |

| Polymer Chemistry | Enhances properties of specialty polymers |

作用機序

The mechanism of action of 5-Hexyn-2-one involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions.

Signal Transduction: this compound can modulate signal transduction pathways by interacting with specific receptors or signaling molecules.

Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

類似化合物との比較

5-Hexen-2-one: This compound has a similar structure but contains a double bond instead of a triple bond.

Hex-5-en-2-one: Another similar compound with a double bond, used in various chemical synthesis processes.

Uniqueness of 5-Hexyn-2-one:

- The presence of a triple bond in this compound makes it more reactive compared to its analogs with double bonds. This reactivity allows for a wider range of chemical transformations and applications .

生物活性

5-Hexyn-2-one is an organic compound with the molecular formula and a distinctive triple bond between the fifth and sixth carbon atoms. This compound has garnered attention in various fields, particularly in organic chemistry and medicinal research, due to its unique structural features and potential biological activities.

This compound can undergo several chemical reactions, including:

- Oxidation : It can be oxidized to form 5-hexynoic acid using agents like potassium permanganate or chromium trioxide.

- Reduction : The compound can be reduced to 5-hexyn-2-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution : It participates in nucleophilic substitution reactions where the ketone group is replaced by other functional groups, leading to various substituted derivatives.

Table 1: Summary of Chemical Reactions

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | 5-Hexynoic acid | Potassium permanganate, CrO₃ |

| Reduction | 5-Hexyn-2-ol | NaBH₄, LiAlH₄ |

| Substitution | Various substituted derivatives | Grignard reagents, organolithium compounds |

The biological activity of this compound is attributed to its interaction with various molecular targets and pathways:

- Enzyme Inhibition : This compound may inhibit specific enzymes by binding to their active sites, thus preventing their catalytic actions.

- Signal Transduction Modulation : It can influence signal transduction pathways through interactions with specific receptors or signaling molecules.

- Gene Expression Regulation : The compound may affect gene expression by interacting with transcription factors or other regulatory proteins.

Case Studies and Research Findings

- Therapeutic Potential : Research indicates that derivatives of this compound exhibit potential anti-inflammatory and anticancer activities. A study highlighted the synthesis of various derivatives which were evaluated for their biological properties, showing promising results in inhibiting tumor growth in vitro .

- Enzyme Studies : In biochemical assays, this compound has been utilized as a substrate for studying enzyme-catalyzed reactions. Its reactivity allows researchers to explore enzyme kinetics and mechanisms, contributing valuable insights into metabolic pathways .

- Catalytic Applications : The compound has also been investigated in catalytic processes, such as hydrogenation reactions where it serves as a precursor for more complex molecules. These reactions demonstrate the versatility of this compound in synthetic organic chemistry .

Table 2: Summary of Biological Studies

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5-Hexyn-2-one, and how can purity and structural integrity be confirmed?

- Methodological Answer : Synthesis typically involves alkynylation of ketones or oxidation of propargyl alcohols. For purity confirmation, use gas chromatography (GC) coupled with mass spectrometry (MS) to detect impurities. Structural validation requires - and -NMR spectroscopy to confirm alkyne and ketone functional groups, alongside Fourier-transform infrared spectroscopy (FTIR) for carbonyl (C=O) stretching bands (~1700 cm) and alkyne (C≡C) peaks (~2100 cm). Cross-reference spectral data with published databases (e.g., SDBS or NIST Chemistry WebBook) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex reaction mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (at 220–250 nm) is optimal for quantification. Calibrate using internal standards (e.g., deuterated analogs) to account for matrix effects. For trace analysis, employ GC-MS with selective ion monitoring (SIM) targeting molecular ions (e.g., m/z 98 for this compound). Validate methods via spike-recovery experiments and linearity tests (R > 0.995) .

Q. How should researchers address the compound’s hygroscopicity or stability during storage?

- Methodological Answer : Store this compound under inert gas (argon/nitrogen) in amber vials at –20°C. Conduct stability studies using accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w if oxidation is observed. Document storage conditions in supplementary materials for reproducibility .

Q. What kinetic parameters should be prioritized when studying this compound in catalytic reactions?

- Methodological Answer : Measure turnover frequency (TOF) and activation energy () via Arrhenius plots. Use in situ FTIR or Raman spectroscopy to track reaction progress. For heterogeneous catalysis, report substrate-to-catalyst ratios, temperature gradients, and mass transfer limitations. Compare results with computational models (e.g., DFT calculations) to validate mechanisms .

Advanced Research Questions

Q. How can contradictions in reported reaction mechanisms involving this compound be systematically resolved?

- Methodological Answer : Replicate conflicting studies under identical conditions (solvent, temperature, catalyst loading). Use isotopic labeling (e.g., -tagged substrates) to trace reaction pathways. Perform kinetic isotope effect (KIE) studies to identify rate-determining steps. Publish raw data and computational input files as supplementary materials to enable peer validation .

Q. What computational strategies are effective for modeling this compound’s reactivity in non-polar solvents?

- Methodological Answer : Use density functional theory (DFT) with solvent models (e.g., COSMO-RS) to simulate solvation effects. Compare orbital energies (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Validate with experimental Hammett plots or linear free-energy relationships (LFER). Share computational workflows (e.g., Gaussian input files) in repositories like Zenodo .

Q. How should researchers design experiments to explore this compound’s potential in asymmetric catalysis?

- Methodological Answer : Screen chiral ligands (e.g., BINAP, Salen) under varying enantiomeric excess (ee) conditions. Use circular dichroism (CD) spectroscopy or chiral HPLC to quantify stereoselectivity. Optimize via Design of Experiments (DoE) to test temperature, pressure, and solvent polarity interactions. Report negative results to avoid publication bias .

Q. What statistical approaches are recommended for analyzing contradictory kinetic data in this compound studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outlier datasets. Use Bayesian statistics to assess confidence intervals for rate constants. Disclose raw kinetic traces and fitting algorithms (e.g., OriginLab scripts) in supplementary materials. Cross-validate with bootstrap resampling to quantify uncertainty .

Q. How can researchers integrate findings on this compound with understudied areas like photochemical reactivity?

- Methodological Answer : Conduct laser flash photolysis experiments to characterize transient intermediates (e.g., triplet states). Compare quantum yields under UV vs. visible light. Collaborate with computational chemists to map excited-state potential energy surfaces. Publish full spectral datasets in open-access repositories .

Q. What steps ensure reproducibility when scaling up this compound synthesis from lab to pilot plant?

- Methodological Answer : Perform hazard operability (HAZOP) studies to identify thermal risks (e.g., exothermic alkyne reactions). Use microreactors for continuous flow synthesis to maintain temperature control. Document scale-up parameters (mixing rates, residence times) and impurity profiles in supplementary files. Adhere to FAIR data principles for industrial-academic collaboration .

Q. Methodological Best Practices

- Literature Review : Use SciFinder or Reaxys with keywords like “this compound AND kinetics” or “alkynone synthesis.” Exclude non-peer-reviewed sources .

- Data Presentation : Follow ACS Style Guide for tables (e.g., significant figures, error margins) and deposit large datasets in Figshare or Dryad .

- Ethical Reporting : Disclose conflicts of interest and negative results. Use ORCID to link publications to researcher profiles .

特性

IUPAC Name |

hex-5-yn-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-3-4-5-6(2)7/h1H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVQPQJPNZJTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180189 | |

| Record name | 5-Hexyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2550-28-9 | |

| Record name | 5-Hexyn-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexyn-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | hex-5-yn-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。